1-{4-[3-(5-Methyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}pentan-1-one
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Overview
Description
1-{4-[3-(5-Methyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}pentan-1-one is a complex organic compound that features a quinoline ring system, a piperazine moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(5-Methyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}pentan-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Quinoline Synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Piperazine Introduction: The piperazine moiety can be introduced through nucleophilic substitution reactions involving appropriate halogenated precursors.
Final Coupling: The final step involves coupling the synthesized intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(5-Methyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully hydrogenated derivatives.
Scientific Research Applications
1-{4-[3-(5-Methyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}pentan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent, particularly against resistant strains of bacteria and viruses.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{4-[3-(5-Methyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}pentan-1-one involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites. The quinoline and piperazine moieties may interact with hydrophobic pockets, enhancing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[3-(5-Methyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}butan-1-one
- 1-{4-[3-(5-Methyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}hexan-1-one
Uniqueness
1-{4-[3-(5-Methyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}pentan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring enhances its potential as an anti-infective agent, while the quinoline and piperazine moieties contribute to its overall stability and reactivity.
Properties
IUPAC Name |
1-[4-[3-(5-methyl-1,2,4-oxadiazol-3-yl)quinolin-2-yl]piperazin-1-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-3-4-9-19(27)25-10-12-26(13-11-25)21-17(20-22-15(2)28-24-20)14-16-7-5-6-8-18(16)23-21/h5-8,14H,3-4,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZITWLDASIWSGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C=C2C4=NOC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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